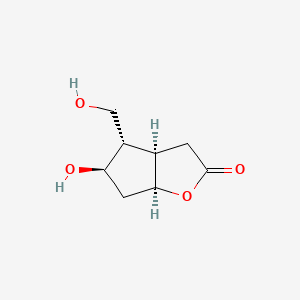

(-)-Corey lactone diol

説明

特性

IUPAC Name |

(3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTZWRCSPHQSFX-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1OC(=O)C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369135 | |

| Record name | (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32233-40-2 | |

| Record name | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32233-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78KQ4P7T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (-)-Corey Lactone Diol: Discovery, Synthesis, and Historical Significance

Introduction: A Landmark Achievement in Organic Synthesis

This compound, chemically known as (1S,5R,6R,7R)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, stands as a pivotal intermediate in the history of organic synthesis. Its discovery and the subsequent development of its synthesis by Elias James Corey and his research group in the late 1960s represented a monumental breakthrough in the stereocontrolled synthesis of prostaglandins (B1171923).[1][2] Prostaglandins are a class of biologically active lipid compounds involved in a wide array of physiological processes, making them crucial targets for drug development.[3] Before Corey's work, these complex molecules were only obtainable in minuscule amounts from natural sources, severely limiting their study and therapeutic application.[4]

The strategic importance of this compound lies in its densely functionalized and stereochemically defined bicyclic core, which provides a robust scaffold for the efficient and stereoselective installation of the two side chains characteristic of prostaglandins.[5][6] This convergent approach, a cornerstone of Corey's retrosynthetic analysis for which he was awarded the Nobel Prize in Chemistry in 1990, revolutionized the synthesis of complex natural products.[1][7] The availability of this compound through scalable synthetic routes has enabled the large-scale production of a variety of prostaglandin (B15479496) analogs used in the treatment of glaucoma, pulmonary hypertension, and other conditions.[3][8]

This technical guide provides a comprehensive overview of this compound, including its historical significance, a comparative analysis of its synthetic routes with quantitative data, detailed experimental protocols for key transformations, and a visualization of its central role in the synthesis of prostaglandins.

Synthetic Routes to this compound: A Comparative Analysis

Several synthetic strategies have been developed for the preparation of this compound, ranging from the original resolution-based methods to modern asymmetric and chemoenzymatic approaches. This section details the most significant routes, with quantitative data summarized for comparative evaluation.

The Classic Corey Synthesis (Racemic Resolution)

The pioneering route developed by E.J. Corey involved the synthesis of a racemic lactone, followed by resolution to obtain the desired enantiomer. A common variation of this approach starts with the Diels-Alder reaction of cyclopentadiene (B3395910) and dichloroketene.[9]

Table 1: Key Quantitative Data for a Classical Resolution-Based Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | [2+2] Cycloaddition | Cyclopentadiene, Dichloroacetyl chloride, Triethylamine (B128534), n-hexane | ~86 | N/A (racemic) | [10] |

| 2 | Reductive Dechlorination | Zinc powder, Ammonium chloride, Methanol | ~40 | N/A (racemic) | [9] |

| 3 | Baeyer-Villiger Oxidation | Peroxyacetic acid, Sodium acetate, Dichloromethane | High | N/A (racemic) | [11] |

| 4 | Hydrolysis and Resolution | NaOH; (+)-Ephedrine or other resolving agent | Variable | >99 (after resolution) | [3] |

| 5 | Prins Reaction | Paraformaldehyde, Formic acid | ~79 | >99 | [1] |

| 6 | Hydrolysis | Base | High | >99 | [1] |

Asymmetric Synthesis Approaches

To circumvent the often inefficient resolution step, asymmetric syntheses have been developed. These methods introduce chirality early in the synthetic sequence using chiral catalysts or auxiliaries.

Table 2: Quantitative Data for an Asymmetric Synthesis Example

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Asymmetric [3+2] Cycloaddition | α,β-Unsaturated aldehyde, Silylketene acetal (B89532), Chiral catalyst | 98 | >99 | [7] |

| 2 | Reduction & Lactonization | LiAlH(OtBu)3 | High | >99 | [12] |

| 3 | Tamao-Fleming Oxidation | H2O2, KF, K2CO3, DMF/H2O | 50 (one-pot) | >99 | [7] |

Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the high stereoselectivity of enzymes for key transformations, offering an efficient route to enantiomerically pure intermediates.

Table 3: Quantitative Data for a Chemoenzymatic Synthesis Example

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Baeyer-Villiger Oxidation | Bicyclic ketone, Baeyer-Villiger monooxygenase (BVMO) | ~30 | 99 | [13] |

| 2 | Dechlorination | Zn, NH4Cl | High | 99 | [13] |

| 3 | Prins Reaction | Paraformaldehyde, HCOOH | High | 99 | [13] |

| 4 | Deformylation | Base | High | 99 | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound, based on published procedures.

Synthesis of Dichlorobicyclo[3.2.0]hept-2-en-6-one (A Key Intermediate in the Classic Route)

-

Reaction: [2+2] Cycloaddition of Dichloroketene and Cyclopentadiene.

-

Procedure: To a solution of freshly distilled cyclopentadiene (103 g) and dichloroacetyl chloride (100 g) in n-heptane (0.68 L) in a 2 L four-necked flask, a solution of triethylamine (72.4 g) in n-hexane is slowly added dropwise. The reaction mixture is stirred overnight at room temperature. The resulting precipitate is removed by suction filtration. The filtrate is washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure at low temperature. The residue is distilled under reduced pressure, collecting the fraction at 50-54 °C to afford the title compound (104 g, 86% yield).[10]

One-Pot Enantioselective Synthesis of a Corey Lactone Precursor

-

Reaction: Asymmetric [3+2] Cycloaddition.

-

Procedure: In a single reaction vessel, an α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 2 equivalents) and a silylketene acetal are reacted in the presence of a chiral diphenylprolinol silyl (B83357) ether catalyst and p-nitrophenol (100 mol%) at room temperature. The reaction proceeds to afford the cyclopentanone (B42830) core of the Corey lactone in high yield (98%) and high enantioselectivity (>99% ee).[7]

Chemoenzymatic Baeyer-Villiger Oxidation

-

Reaction: Enzymatic oxidation of a bicyclic ketone.

-

Procedure: A suspension of the bicyclic ketone substrate is added to a buffered solution containing a recombinant E. coli whole-cell biocatalyst expressing a Baeyer-Villiger monooxygenase. The reaction mixture is incubated at a controlled temperature (e.g., 25 °C) with shaking. The product lactone is then extracted from the reaction mixture using an organic solvent. This process yields the desired lactone with high enantiomeric excess (99% ee).[13]

Logical and Experimental Workflow Visualization

The primary significance of this compound is its role as a versatile precursor to a wide range of prostaglandins and their analogs. The following diagrams illustrate the logical workflow from the lactone diol to the final prostaglandin products.

Caption: Synthesis workflow for this compound via racemic resolution.

Caption: General workflow for prostaglandin synthesis from this compound.

Conclusion

The discovery and synthesis of this compound marked a turning point in medicinal chemistry and drug development. It transformed prostaglandins from rare natural curiosities into accessible therapeutic agents. The evolution of its synthesis, from classical resolution methods to highly efficient asymmetric and chemoenzymatic strategies, mirrors the advancements in organic synthesis over the past half-century. For researchers and professionals in drug development, a thorough understanding of the synthesis and manipulation of this key intermediate remains crucial for the creation of novel prostaglandin-based therapeutics. The methodologies and data presented in this guide offer a solid foundation for further innovation in this vital area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 4. synarchive.com [synarchive.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]

- 9. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 10. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one structure

An In-depth Technical Guide to (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one

Introduction

(3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, commonly known as (-)-Corey lactone diol, is a pivotal chiral building block in modern organic synthesis. Its rigid, bicyclic structure, endowed with multiple stereocenters and functional groups, renders it a versatile precursor for the synthesis of a variety of complex natural products and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its significant role as a key intermediate in the production of prostaglandin (B15479496) analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a gamma-lactone with a fused cyclopentane (B165970) ring. The specific stereochemistry, (3aR,4S,5R,6aS), is crucial for its utility in asymmetric synthesis.

Chemical Structure:

-

IUPAC Name: (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one[1]

-

Common Names: this compound, Corey lactone Diol[1]

-

CAS Number: 32233-40-2[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to beige-brown crystalline powder or crystals | [3] |

| Melting Point | 115-119 °C | [3][4] |

| Boiling Point | 406.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in ethanol, DMSO, and DMF. | |

| XLogP3 | -0.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 |

Synthesis

The synthesis of this compound has been a subject of extensive research, with several routes developed to achieve high stereoselectivity and yield. A common and effective method involves the reduction of a dichlorinated intermediate.

Experimental Protocol: Synthesis from a Dichloro-lactone Intermediate

This protocol is based on the reduction of (3aR, 4S, 5R, 6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one.

Materials:

-

(3aR, 4S, 5R, 6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one

-

Zinc dust

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid

Procedure:

-

A solution of the dichloro-lactone intermediate is prepared in a mixture of methanol and water.

-

Zinc dust is added portion-wise to the solution under vigorous stirring. The reaction is typically carried out at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove excess zinc and other insoluble materials.

-

The filtrate is concentrated under reduced pressure to remove methanol.

-

The aqueous residue is then extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Role in Prostaglandin Synthesis

This compound is a cornerstone in the synthesis of various prostaglandin analogues, which are potent therapeutic agents for a range of conditions. Its diol functionality allows for the selective introduction of the upper and lower side chains characteristic of prostaglandins.

Synthesis of Iloprost

Iloprost is a synthetic analogue of prostacyclin (PGI₂) used to treat pulmonary arterial hypertension. The synthesis of Iloprost often commences from this compound.

Experimental Workflow for Iloprost Synthesis:

Caption: Synthetic pathway from this compound to Iloprost.

Synthesis of Bimatoprost

Bimatoprost is a prostaglandin analogue used to treat glaucoma. Its synthesis also frequently utilizes this compound as the starting material.[3]

Experimental Workflow for Bimatoprost Synthesis:

References

(-)-Corey Lactone Diol: A Comprehensive Technical Guide

CAS Number: 32233-40-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone diol, systematically known as (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, is a pivotal chiral intermediate in the stereocontrolled synthesis of a vast array of prostaglandins (B1171923) (PGs) and their analogues.[1][2][3] Prostaglandins are potent, locally acting lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, blood pressure regulation, and reproductive functions.[4] The rigid bicyclic structure of this compound provides the necessary stereochemical framework for the elaboration of the two side chains characteristic of prostaglandins.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in the synthesis of Prostaglandin (B15479496) F2α (PGF2α). Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.

Chemical and Physical Properties

This compound is a white to beige-brown crystalline solid.[7][8] It is a stable compound that can be stored at room temperature for at least two years.[2] It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), and has some solubility in aqueous buffers like PBS (pH 7.2).[2][9]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 32233-40-2 | [7][8] |

| Molecular Formula | C₈H₁₂O₄ | [8][10] |

| Molecular Weight | 172.18 g/mol | [8][10] |

| Appearance | White to beige-brown crystalline powder or crystals | [7][8] |

| Melting Point | 117-119 °C | [7][8][10] |

| Boiling Point | 406.6 °C at 760 mmHg | [7][10] |

| Density | 1.365 g/cm³ | [7][10] |

| Flash Point | 172.9 °C | [8] |

| Refractive Index | 1.545 | [7] |

| Storage Temperature | -20 °C or Room Temperature | [2][7][8] |

| Solubility | Ethanol (~10 mg/ml), DMSO (~30 mg/ml), DMF (~50 mg/ml), PBS (pH 7.2) (~10 mg/ml) | [2][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available NMR and IR data.

| Spectrum | Data | References |

| ¹H NMR (400MHz, Chloroform-d) | δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H) | [11] |

| ¹³C NMR (100MHz, DMSO-d₆) | δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 | [11] |

| Infrared (IR) | A strong γ-lactone peak is typically observed around 1764 cm⁻¹. | [12] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that often begins with dicyclopentadiene (B1670491).[3][10] The general synthetic strategy involves the formation of a bicyclic intermediate, followed by oxidative cleavage and subsequent functional group manipulations to yield the target diol.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic route from dicyclopentadiene to this compound.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Dicyclopentadiene

The following protocol is a representative example of the synthesis of this compound.

Step 1: Depolymerization of Dicyclopentadiene [10]

-

Add 200g of dicyclopentadiene to a 500ml flask equipped with a distillation apparatus.

-

Heat the flask to effect depolymerization.

-

Collect the cyclopentadiene monomer by distillation at 38-42 °C.

Step 2: [2+2] Cycloaddition [10]

-

In a suitable reactor, combine the freshly distilled cyclopentadiene with a ketene (B1206846) equivalent (e.g., dichloroketene, generated in situ from dichloroacetyl chloride and a base).

-

The reaction is typically carried out in an inert solvent like n-heptane.

-

The resulting cycloadduct is then isolated.

Step 3: Baeyer-Villiger Oxidation and Ring Opening [13]

-

The cycloadduct is subjected to a Baeyer-Villiger oxidation, often using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to form a lactone.

-

Subsequent hydrolysis under basic conditions (e.g., sodium hydroxide) opens the ring to form a diacid.

Step 4: Iodolactonization and Reduction

-

The diacid is then treated with iodine and potassium iodide to induce iodolactonization, forming an iodo-lactone.

-

Reductive deiodination, for example with tributyltin hydride, removes the iodine atom.

Step 5: Resolution and Hydrolysis [5]

-

The racemic lactone is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.

-

The desired enantiomer is then hydrolyzed to yield this compound.

Application in Prostaglandin Synthesis

This compound is a cornerstone in the synthesis of numerous prostaglandins.[2] Its two hydroxyl groups serve as handles for the introduction of the upper (α-chain) and lower (ω-chain) side chains of the prostaglandin molecule.

Synthesis of Prostaglandin F2α

The conversion of this compound to PGF2α involves a series of well-established transformations, including the selective protection of the hydroxyl groups, oxidation, Wittig or Horner-Wadsworth-Emmons reactions to introduce the side chains, and final deprotection steps.[14][15]

PGF2α Signaling Pathway

PGF2α exerts its biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[16] This activation triggers a cascade of intracellular signaling events.

Caption: Overview of the PGF2α-FP receptor signaling cascade.

Experimental Protocol: Synthesis of PGF2α from this compound

This protocol outlines the key steps in the synthesis of PGF2α from this compound.

Step 1: Selective Protection of the Primary Hydroxyl Group

-

React this compound with a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This selectively protects the less sterically hindered primary hydroxyl group.

Step 2: Protection of the Secondary Hydroxyl Group

-

The remaining secondary hydroxyl group is then protected, for example, as a p-phenylbenzoyl (PPB) ester by reacting with p-phenylbenzoyl chloride.

Step 3: Lactone Reduction to Lactol

-

The protected lactone is reduced to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C).

Step 4: Introduction of the α-Chain via Wittig Reaction

-

The lactol is subjected to a Wittig reaction with an appropriate phosphorane, such as the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide, to introduce the α-chain.

Step 5: Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

-

The silyl (B83357) protecting group on the primary alcohol is removed.

-

The resulting alcohol is oxidized to an aldehyde using an oxidizing agent like the Collins reagent.

-

A Horner-Wadsworth-Emmons reaction with a suitable phosphonate, such as dimethyl (2-oxoheptyl)phosphonate, introduces the ω-chain.

Step 6: Reduction of the Ketone and Deprotection

-

The ketone in the ω-chain is stereoselectively reduced to the desired (S)-alcohol.

-

Finally, the remaining protecting groups are removed to yield PGF2α.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[8][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Handling: Avoid breathing dust.[8] Use in a well-ventilated area.[17] Minimize dust generation and accumulation.[18] Wash thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry place.[8] For long-term storage, -20 °C is recommended.[7]

-

First Aid:

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[8][17][19]

Conclusion

This compound is a versatile and indispensable chiral building block in the synthesis of prostaglandins and their analogs. Its well-defined stereochemistry and functionality provide a robust platform for the construction of these complex and biologically significant molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

- 16. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of (-)-Corey Lactone Diol: A Technical Guide

Introduction

(-)-Corey lactone diol, a pivotal chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs, demands rigorous structural characterization to ensure purity and proper stereochemistry for its use in drug development and scientific research.[1][2] This technical guide provides an in-depth overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. This document outlines key spectroscopic data in structured tables, details the experimental protocols for these analytical techniques, and includes a visual workflow for the structural elucidation process.

Chemical Structure

IUPAC Name: (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one Molecular Formula: C₈H₁₂O₄ Molecular Weight: 172.18 g/mol CAS Number: 32233-40-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data

The proton NMR spectrum of this compound reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.93 | td | 6.8, 2.8 | 1H | H-5 |

| 4.19 | q | 6.4 | 1H | H-7a |

| 3.75 | dd | 10.8, 5.6 | 1H | H-6a |

| 3.63 | dd | 10.8, 7.2 | 1H | H-6b |

| 2.81 | dd | 18.0, 9.9 | 1H | H-3a |

| 2.68–2.56 | m | 1H | H-3b | |

| 2.53 | dd | 18.0, 2.4 | 1H | H-4 |

| 2.43 | dt | 14.8, 6.4 | 1H | H-7 |

| 2.10–1.94 | m | 2H | H-2 |

Data sourced from patent CN113480506A. The spectrum was recorded on a 400 MHz instrument in Chloroform-d.[2]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 177.36 | C=O (lactone) |

| 83.85 | C-7a |

| 72.81 | C-5 |

| 61.19 | C-6 |

| 56.10 | C-4 |

| 40.26 | C-3a |

| 39.37 | C-7 |

| 35.47 | C-3 |

Data sourced from patent CN113480506A. The spectrum was recorded on a 100 MHz instrument in DMSO-d₆.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H stretch | Indicative of the hydroxyl groups, broadened due to hydrogen bonding. |

| ~1770 | C=O stretch | Characteristic of a five-membered ring lactone (γ-lactone). The ring strain shifts this to a higher frequency compared to an acyclic ester. |

| ~1180 | C-O stretch | Associated with the ester linkage of the lactone. |

| 2850-3000 | C-H stretch | Corresponding to the sp³ hybridized C-H bonds in the bicyclic ring system. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. A high-resolution mass spectrum would confirm the elemental composition. While a specific public mass spectrum for this compound is not widely available, the expected molecular ion peaks and potential fragmentation patterns are described below.

| m/z | Ion | Description |

| 172.07 | [M]⁺ | Molecular ion peak (for EI) |

| 173.08 | [M+H]⁺ | Protonated molecular ion (for ESI, CI) |

| 195.06 | [M+Na]⁺ | Sodiated molecular ion (for ESI, CI) |

Expected Fragmentation: The fragmentation of the molecular ion would likely involve the loss of water (H₂O) from the hydroxyl groups and the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the lactone ring.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5][6]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

-

Instrumental Analysis:

-

The NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.

-

Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[4]

-

Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.[4]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal intensity.[4]

-

Acquisition:

-

For ¹H NMR, a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied as needed.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean spatula tip amount of solid this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Solid Film):

-

Dissolve a few milligrams of the solid sample in a volatile solvent like methylene (B1212753) chloride or acetone.[7]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

-

-

Instrumental Analysis:

-

Place the ATR accessory or the salt plate in the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the clean salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[8]

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[9]

-

Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

-

-

Instrumental Analysis (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

The mass spectrometer is typically operated in positive or negative ion mode. For this compound, positive ion mode is likely to yield [M+H]⁺ and [M+Na]⁺ ions.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its fragments.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization and structural confirmation of a known compound like this compound.

References

- 1. scbt.com [scbt.com]

- 2. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Experimental Design [web.mit.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physical and chemical properties of (-)-Corey lactone diol

An In-Depth Technical Guide to the Physical and Chemical Properties of (-)-Corey Lactone Diol

Introduction

This compound, systematically named (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a pivotal chiral building block in synthetic organic chemistry.[1][2][3] Its significance stems from its role as a key intermediate in the total synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with diverse and potent physiological effects.[4][5][6] This guide provides a comprehensive overview of its physical and chemical properties, spectral data, and its application in synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3][7][8] It is a stable compound that can be stored at room temperature for at least two years.[4][9] The molecule possesses a gamma-lactone ring fused to a cyclopentane (B165970) core, with two hydroxyl groups conferring its diol character.[10] This structure provides a rigid framework with well-defined stereochemistry, which is crucial for its application in asymmetric synthesis.[8]

General Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 32233-40-2 | [1][7] |

| Molecular Formula | C₈H₁₂O₄ | [1][7] |

| Molecular Weight | 172.18 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder or crystals | [3][7][8] |

| Melting Point | 114-119 °C | [3][7][8][11] |

| Boiling Point | ~262 °C (rough estimate) | [7][11] |

| Density | ~1.21 g/cm³ (rough estimate) | [7][11] |

| Optical Rotation [α]²⁰/D | -41° to -44° (c=1 to 1.4 in Methanol) | [3][11][12] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3][9][11] |

Solubility

The solubility of this compound is a key consideration for its use in various reaction and purification protocols. It is generally soluble in polar organic solvents.[1][2]

| Solvent | Solubility | Reference |

| Ethanol | ~10 mg/mL | [9] |

| DMSO | ~30 mg/mL | [9] |

| Dimethylformamide (DMF) | ~50 mg/mL | [9] |

| Methanol | Slightly soluble | [11][12] |

| PBS (pH 7.2) | ~10 mg/mL | [9] |

A stock solution can be prepared by dissolving the compound in an organic solvent purged with an inert gas.[9] For biological experiments, further dilutions into aqueous buffers are recommended, ensuring the residual organic solvent is insignificant.[9] It is not recommended to store aqueous solutions for more than one day.[9]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes the key spectral information.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, Chloroform-d) | δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H) | [13] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 | [13] |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [14] |

Reactivity and Applications

This compound is a versatile intermediate primarily used in the synthesis of prostaglandins and their analogues.[4][5] Its two hydroxyl groups at C-11 and C-13 (prostaglandin numbering) allow for various chemical modifications, particularly for the introduction of the ω-chain of the prostaglandin (B15479496) structure.[4][9] The lactone functionality can be reduced to a lactol, which is then typically subjected to a Wittig reaction to install the α-chain.

The following diagram illustrates the central role of this compound as a precursor to Corey aldehyde, a key intermediate in the synthesis of various prostaglandins.

Caption: Synthetic pathway from this compound to prostaglandins.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from dicyclopentadiene.[15] The following is a representative protocol for one of the key resolution and hydrolysis steps.

Optical Resolution and Hydrolysis to this compound

This protocol describes the enzymatic acylation for optical resolution, followed by hydrolysis to yield the desired enantiomerically pure diol.

-

Enzymatic Acylation:

-

To a solution of (±)-Corey lactone diol (1 equivalent) in an appropriate organic solvent (e.g., dichloromethane), add an acylating agent such as vinyl acetate (B1210297) (1.1 equivalents).[16]

-

Add a lipase (B570770) enzyme (e.g., Lipase AK) to the mixture at room temperature.[16]

-

Stir the reaction and monitor its progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.

-

Upon completion (typically when ~50% conversion is reached), quench the reaction and separate the acylated ester from the unreacted diol using column chromatography.

-

-

Hydrolysis of the Resolved Ester (if the other enantiomer is desired) or Purification of the Diol:

-

The unreacted this compound is purified by recrystallization from a suitable solvent system (e.g., chloroform (B151607) or methanol/n-pentane) to yield the product as a white solid.[13][15]

-

If the acylated (+)-enantiomer was isolated, it can be hydrolyzed back to the diol using standard basic or acidic conditions if needed.

-

The general workflow for synthesis and purification is illustrated below.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a cornerstone chiral intermediate in the synthesis of prostaglandins and other complex bioactive molecules. Its well-defined stereochemistry, stability, and versatile reactivity make it an invaluable tool for synthetic chemists. This guide has provided a detailed overview of its physical and chemical properties, solubility, and spectral characteristics, along with insights into its synthetic applications and relevant experimental workflows. A thorough understanding of these properties is essential for its effective utilization in research and development.

References

- 1. This compound | 32233-40-2 | FC29747 | Biosynth [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. originbiopharma.com [originbiopharma.com]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]

- 6. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. originbiopharma.com [originbiopharma.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0341202) [hmdb.ca]

- 11. This compound CAS#: 32233-40-2 [m.chemicalbook.com]

- 12. This compound 32233-40-2 | TCI EUROPE N.V. [tcichemicals.com]

- 13. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 14. chemscene.com [chemscene.com]

- 15. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. EP0501310A1 - Method for optical resolution of corey lactone diols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereochemistry and Chirality of (-)-Corey Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, chirality, and synthesis of (-)-Corey lactone diol, a pivotal intermediate in the synthesis of prostaglandins (B1171923) and other complex bioactive molecules.[1][2]

Introduction: The Significance of this compound

This compound, chemically known as (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a chiral building block of immense importance in organic synthesis.[3] Its rigid bicyclic framework, inherent chirality, and multiple functional groups make it an invaluable precursor for the stereocontrolled synthesis of a wide array of natural products and pharmaceuticals, most notably the prostaglandins. Prostaglandins are potent lipid compounds that mediate a diverse range of physiological effects, and their synthetic analogues are used in the treatment of various conditions, including glaucoma, ulcers, and cardiovascular diseases. The specific stereochemistry of this compound is crucial for the biological activity of the resulting prostaglandin (B15479496) analogues.

Stereochemistry and Chirality

The structure of this compound is characterized by a fused bicyclic system containing a γ-lactone and a cyclopentane (B165970) ring. It possesses four contiguous stereocenters, which define its unique three-dimensional structure and chirality. The absolute configuration of these stereocenters in the levorotatory enantiomer, this compound, is (3aR, 4S, 5R, 6aS).

The enantiomer, (+)-Corey lactone diol, possesses the opposite absolute configuration at each stereocenter. The distinct spatial arrangement of the hydroxyl and hydroxymethyl groups is critical for its utility in asymmetric synthesis, allowing for precise stereochemical control in subsequent reactions.

Caption: Enantiomers of Corey Lactone Diol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | [4] |

| Molecular Weight | 172.18 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 116-119 °C | [3] |

| Specific Rotation [α]D | -41° (c=1, MeOH) | [3] |

| Solubility | Slightly soluble in methanol | [3] |

| ¹H NMR (400MHz, Chloroform-d) δ (ppm) | 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H) | |

| ¹³C NMR (100MHz, DMSO-d₆) δ (ppm) | 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 |

Synthesis Workflow

The synthesis of enantiomerically pure this compound is a multi-step process that often starts from achiral precursors. Key stages in the synthesis include the formation of a bicyclic ketone, a stereoselective Baeyer-Villiger oxidation to introduce the lactone functionality, and a resolution step to separate the desired enantiomer.

Caption: General Synthesis Workflow for this compound.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of this compound.

5.1. Baeyer-Villiger Oxidation of a Bicyclic Ketone Intermediate

The Baeyer-Villiger oxidation is a crucial step for the formation of the lactone ring from a corresponding cyclic ketone.[5][6][7][8][9]

-

Materials:

-

Racemic bicyclic ketone precursor

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peracid

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the racemic bicyclic ketone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic Corey lactone diol precursor.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

5.2. Enzymatic Kinetic Resolution of Racemic Corey Lactone Diol

Enzymatic kinetic resolution is an efficient method for separating the desired (-)-enantiomer from the racemic mixture.[4] Lipases are commonly employed for the selective acylation of one enantiomer.

-

Materials:

-

Racemic Corey lactone diol precursor

-

Immobilized lipase (B570770) (e.g., Lipase AK from Pseudomonas fluorescens or Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or tert-butyl methyl ether)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the racemic Corey lactone diol precursor in the anhydrous solvent, add the immobilized lipase.

-

Add the acyl donor (e.g., vinyl acetate, typically 1.5-2.0 equivalents) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted diol.

-

Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated (+)-enantiomer and the unreacted this compound.

-

Separate the two compounds by column chromatography on silica gel.

-

Role in Prostaglandin Synthesis

This compound is a cornerstone of the Corey synthesis of prostaglandins, a landmark achievement in organic synthesis.[2][10] It serves as a versatile intermediate from which the various classes of prostaglandins can be synthesized by elaboration of the upper (α) and lower (ω) side chains.

References

- 1. researchgate.net [researchgate.net]

- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 10. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Corey Lactone Diol: A Chiral Pool Starting Material for Complex Syntheses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Corey lactone diol, systematically named (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a cornerstone chiral building block in modern organic synthesis.[1] Its rigid bicyclic framework, inherent chirality, and multiple functional groups have made it an indispensable starting material for the asymmetric synthesis of a wide array of complex natural products and pharmaceuticals, most notably the prostaglandins (B1171923) and their analogues.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on its role in the synthesis of prostaglandins.

Properties and Specifications

This compound is a stable, white to off-white crystalline powder with high enantiomeric purity (≥ 99% by HPLC).[1][4] Its well-defined stereochemistry is a key feature, making it a valuable tool for introducing chirality in synthetic routes.[3] It is soluble in common organic solvents such as ethanol, DMSO, and DMF, and can be stored at room temperature for extended periods, making it convenient for laboratory use.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32233-40-2 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 114 - 118 °C | [1][4] |

| Optical Rotation | [α]20/D = -44 ± 1° (c = 1.4 in MeOH) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | Room Temperature | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (400MHz, Chloroform-d) | δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H) | [5] |

| ¹³C NMR (100MHz, DMSO-d₆) | δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 | [5] |

Synthesis of this compound

The synthesis of this compound has been the subject of extensive research, with numerous routes developed to improve efficiency and scalability. One common industrial approach starts from dicyclopentadiene (B1670491) and involves a sequence of reactions including depolymerization, cyclization, oxidation, dechlorination, ring opening, resolution, a Prins reaction, and hydrolysis.[6][7]

A key step in many syntheses is the resolution of a racemic intermediate to obtain the desired enantiomerically pure product.[5] While classical resolving agents like organic alkaloids have been used, enzymatic resolutions are also employed to achieve high optical purity.[5]

Application in Prostaglandin (B15479496) Synthesis

The most prominent application of this compound is as a key intermediate in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[2][8] The diol contains the core cyclopentane (B165970) ring with the correct stereochemistry at several centers, providing a strategic starting point for the elaboration of the two side chains characteristic of prostaglandins.

The general workflow for the synthesis of prostaglandins from this compound involves the selective protection of the two hydroxyl groups, followed by the introduction of the α- and ω-side chains.

Caption: General workflow for prostaglandin synthesis from this compound.

Experimental Protocol: Synthesis of a Prostaglandin F2α Analogue

The following is a representative, multi-step protocol for the synthesis of a Prostaglandin F2α (PGF2α) analogue starting from this compound, based on Corey's landmark synthesis.[9][10]

Step 1: Protection of the Hydroxyl Groups

The two hydroxyl groups of the Corey lactone diol are differentially protected to allow for selective reactions at each position. For example, the primary alcohol can be selectively protected as a bulky silyl (B83357) ether, and the secondary alcohol can be acylated.

-

Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444), benzoyl chloride, pyridine (B92270), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve this compound in dry DCM.

-

Add imidazole followed by the dropwise addition of TBDMSCl at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify the product to obtain the silyl-protected mono-alcohol.

-

Dissolve the purified product in dry pyridine and cool to 0 °C.

-

Add benzoyl chloride dropwise and stir at room temperature.

-

After completion, quench the reaction, extract the product, and purify by column chromatography.

-

Step 2: Reduction of the Lactone and Oxidation to the Aldehyde

The protected lactone is reduced to the corresponding lactol, which is then oxidized to the "Corey aldehyde."

-

Materials: Protected diol from Step 1, diisobutylaluminium hydride (DIBAL-H), Collins reagent (CrO₃·2Pyr), dichloromethane.

-

Procedure:

-

Dissolve the protected diol in dry toluene (B28343) and cool to -78 °C.

-

Add DIBAL-H dropwise and stir for 30 minutes.[9]

-

Quench the reaction carefully with methanol.

-

After workup, dissolve the crude lactol in dry DCM.

-

Add Collins reagent at 0 °C and stir until the oxidation is complete.[9]

-

Filter the reaction mixture and purify the resulting aldehyde.

-

Step 3: Introduction of the α-Chain via Wittig Reaction

The α-chain is introduced using a Wittig reaction with the appropriate phosphorane.

-

Materials: Corey aldehyde from Step 2, (4-carboxybutyl)triphenylphosphonium bromide, dimsyl sodium, DMSO.

-

Procedure:

-

Prepare the ylide by reacting (4-carboxybutyl)triphenylphosphonium bromide with dimsyl sodium in DMSO.

-

Add a solution of the Corey aldehyde in DMSO to the ylide solution.

-

Stir the reaction mixture until completion.

-

Acidify the reaction mixture and extract the product.

-

Step 4: Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

The ω-chain is typically installed via a Horner-Wadsworth-Emmons reaction to form the enone, followed by stereoselective reduction of the ketone.

-

Materials: Product from Step 3, dimethyl (2-oxoheptyl)phosphonate, sodium hydride, DME.

-

Procedure:

-

To a suspension of sodium hydride in DME, add dimethyl (2-oxoheptyl)phosphonate at room temperature.[9]

-

Add the product from Step 3 to the reaction mixture.

-

Stir until the reaction is complete.

-

Work up the reaction to obtain the enone.

-

Reduce the enone stereoselectively using a reducing agent like zinc borohydride.[9]

-

Step 5: Deprotection

The protecting groups are removed to yield the final prostaglandin analogue.

-

Materials: Protected prostaglandin from Step 4, potassium carbonate, methanol, acetic acid, water.

-

Procedure:

-

Remove the benzoyl group by treating with potassium carbonate in methanol.[9]

-

Remove the silyl group using a fluoride (B91410) source or acidic conditions (e.g., acetic acid in water).[9]

-

Purify the final product by chromatography.

-

The following diagram illustrates the key transformations in this synthetic sequence.

Caption: Key transformations in the synthesis of a PGF2α analogue.

Broader Applications

Beyond prostaglandins, the versatility of this compound extends to the synthesis of other complex molecules.[2] Its functional handles allow for diverse chemical modifications, making it a valuable starting point for the development of various therapeutic agents, including antiviral, anti-inflammatory, and anti-cancer drugs.[11] It also finds use in the agrochemical industry for the manufacturing of herbicides, insecticides, and fungicides.[11]

Conclusion

This compound stands as a testament to the power of chiral pool synthesis. Its ready availability in high enantiomeric purity, coupled with its versatile chemical reactivity, has solidified its role as a critical intermediate in the synthesis of numerous biologically active molecules.[1][12] For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the chemistry of this compound is essential for the design and execution of efficient and stereoselective synthetic strategies.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. originbiopharma.com [originbiopharma.com]

- 3. medsciencebiopharma.com [medsciencebiopharma.com]

- 4. originbiopharma.com [originbiopharma.com]

- 5. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 6. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. originbiopharma.com [originbiopharma.com]

- 12. originbiopharma.com [originbiopharma.com]

A Technical Guide to the Prins Reaction in the Synthesis of (-)-Corey Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-Corey lactone diol is a pivotal chiral intermediate in the total synthesis of a wide array of prostaglandins (B1171923) and their analogues, compounds of significant therapeutic importance. A key strategic transformation in several synthetic routes to this valuable building block is the Prins reaction. This technical guide provides an in-depth analysis of the mechanism of the Prins reaction as applied to the synthesis of this compound, summarizing quantitative data and presenting detailed experimental insights.

Core Strategic Approaches Employing the Prins Reaction

Two primary strategies have emerged that utilize the Prins reaction for the construction of the Corey lactone framework:

-

Route A: Prins Reaction of Norbornadiene. This approach introduces the required carbon atoms and sets the initial stereochemistry through the reaction of norbornadiene with formaldehyde (B43269).

-

Route B: Prins Reaction of an Unsaturated Bicyclic Lactone. This strategy employs a pre-existing lactone structure and utilizes a Prins cyclization to introduce the remaining necessary functional groups with high stereocontrol.

Mechanism and Stereochemistry

The Prins reaction, in this context, is an acid-catalyzed electrophilic addition of an aldehyde (typically formaldehyde or its equivalent) to an alkene. The reaction proceeds through a key oxocarbenium ion intermediate, which is then trapped by a nucleophile. The stereochemical outcome of the reaction is highly dependent on the substrate, catalyst, and reaction conditions.

Route A: Norbornadiene Pathway

The reaction of norbornadiene with paraformaldehyde in the presence of a Brønsted acid, such as formic acid, initiates the synthesis. The proposed mechanism involves the following steps:

-

Formation of the Oxocarbenium Ion: Paraformaldehyde is depolymerized and protonated by the acid catalyst to form the highly electrophilic oxocarbenium ion (CH₂OH⁺).

-

Electrophilic Attack: The oxocarbenium ion is attacked by one of the double bonds of norbornadiene. This attack is subject to stereoelectronic control, favoring approach from the exo face to alleviate steric hindrance.

-

Carbocation Rearrangement and Nucleophilic Capture: The resulting carbocationic intermediate can undergo rearrangement and is subsequently trapped by the formate (B1220265) anion present in the reaction medium. This process occurs twice, leading to the formation of a mixture of diformate isomers.

The stereoselectivity of this initial Prins reaction is crucial for establishing the correct relative stereochemistry in the subsequent steps leading to the Corey lactone.

Route B: Unsaturated Bicyclic Lactone Pathway

This more refined approach starts with the enantiomerically pure unsaturated bicyclic lactone, cis-2-oxabicyclo[3.3.0]oct-6-en-3-one. The Prins reaction on this substrate is reported to be both highly regioselective and stereoselective.

-

Acid-Catalyzed Formation of the Oxocarbenium Ion: As in Route A, an acid catalyst (e.g., sulfuric acid in acetic acid) generates the oxocarbenium ion from paraformaldehyde.

-

Stereoselective Electrophilic Addition: The alkene moiety of the bicyclic lactone attacks the oxocarbenium ion. The facial selectivity of this attack is directed by the concave face of the bicyclic system, leading to the formation of a key intermediate with the desired stereochemistry.

-

Nucleophilic Trapping: The carbocation is then trapped by an acetate (B1210297) ion from the solvent, resulting in a trans-diacetate product. This stereo- and regiocontrol is a significant advantage of this route.

Quantitative Data Summary

The following table summarizes the reported yields for the key Prins reaction steps in the synthesis of this compound precursors.

| Route | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| A | Norbornadiene | Paraformaldehyde, Formic Acid | Mixture of Diformates | 67 | [1] |

| B | cis-2-Oxabicyclo[3.3.0]oct-6-en-3-one | Paraformaldehyde, H₂SO₄, Acetic Acid | Acetylated Lactone | 79 | [2] |

Experimental Protocols

While detailed, step-by-step laboratory procedures are often proprietary or vary between research groups, the following outlines the general experimental conditions based on available literature.

General Procedure for Prins Reaction of Norbornadiene (Route A)

To a solution of norbornadiene in formic acid is added paraformaldehyde. The mixture is stirred at a specified temperature for a duration necessary to achieve complete consumption of the starting material, as monitored by an appropriate analytical technique (e.g., TLC or GC). Upon completion, the reaction mixture is worked up by quenching with a suitable base and extracting the product into an organic solvent. The combined organic layers are then dried and concentrated. The resulting crude product, a mixture of diformates, is purified by column chromatography.[1]

General Procedure for Prins Reaction of Unsaturated Bicyclic Lactone (Route B)

The unsaturated bicyclic lactone is dissolved in a mixture of acetic acid and a catalytic amount of sulfuric acid. Paraformaldehyde is added portion-wise to the stirred solution at a controlled temperature. The reaction is monitored until completion. The workup typically involves neutralization of the acid catalyst, followed by extraction of the product into an organic solvent. The organic phase is washed, dried, and evaporated to afford the crude acetylated lactone, which is then purified by chromatography or crystallization.[2]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

Figure 1. Synthetic pathways to this compound involving a Prins reaction.

References

The Baeyer-Villiger Oxidation: A Pivotal Transformation in the Synthesis of Corey Lactone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Baeyer-Villiger oxidation, a classic yet powerful reaction in organic synthesis, plays a central role in the construction of the Corey lactone, a key intermediate in the synthesis of prostaglandins (B1171923) and their analogues. This guide provides a comprehensive technical overview of this critical transformation, detailing its mechanism, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

Introduction: The Significance of the Baeyer-Villiger Oxidation

First reported by Adolf von Baeyer and Victor Villiger in 1899, the Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which converts ketones into esters and cyclic ketones into lactones.[1] The reaction is renowned for its reliability and stereospecificity, making it an indispensable tool in the synthesis of complex natural products.[2] In the context of prostaglandin (B15479496) synthesis, the Baeyer-Villiger oxidation provides an elegant and efficient method to introduce the lactone functionality found in the Corey lactone, a versatile building block for a wide array of prostaglandin-based therapeutics.[3]

The general mechanism proceeds through the formation of a Criegee intermediate, which then undergoes a concerted rearrangement to yield the corresponding lactone.[1] The regioselectivity of the oxygen insertion is a key feature of this reaction, with the migratory aptitude of the adjacent carbon atoms dictating the final product. Generally, the more substituted carbon atom preferentially migrates.[4]

The Role in Corey Lactone Synthesis

The synthesis of Corey lactone frequently commences from norbornadiene, which undergoes a series of transformations including a Prins reaction to construct a bicyclic ketone precursor.[3] The pivotal step in this synthetic sequence is the Baeyer-Villiger oxidation of this bicyclic ketone. This oxidation expands the five-membered ring of the ketone to a six-membered lactone, thereby establishing the core structure of the Corey lactone.

The regioselectivity of the Baeyer-Villiger oxidation is crucial in this synthesis. The oxygen atom is inserted between the carbonyl carbon and the more substituted bridgehead carbon of the bicyclic system, leading to the desired lactone isomer with high fidelity. This transformation is highly efficient and stereospecific, preserving the stereochemistry of the starting material, which is essential for the synthesis of enantiomerically pure prostaglandins.

Experimental Protocols

The following section provides a detailed methodology for the Baeyer-Villiger oxidation in the context of Corey lactone synthesis, based on established literature procedures.

Materials and Reagents

-

Bicyclic ketone precursor (e.g., from the Prins reaction of norbornadiene)

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Sodium sulfite (B76179) (Na₂SO₃, 10% aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

General Procedure for Baeyer-Villiger Oxidation

-

Reaction Setup: A solution of the bicyclic ketone (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) is added portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone.

-

Workup: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a 10% aqueous solution of sodium sulfite to destroy excess peroxide. The mixture is then washed sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the pure Corey lactone.

Quantitative Data

The yield of the Baeyer-Villiger oxidation in the synthesis of Corey lactone can vary depending on the specific substrate, oxidant, and reaction conditions. The following table summarizes representative quantitative data from the literature.

| Precursor | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bicyclic Ketone | m-CPBA | CH₂Cl₂ | RT | - | 95 | [5] |

| Bicyclic Ketone | Peracetic Acid | - | - | - | 60-70 | [6] |

| Bicyclic Ketone | m-CPBA/NaHCO₃ | CH₂Cl₂ | - | - | 75 | [2] |

| Substituted Bicyclic Ketone | m-CPBA/NaOH | DCM | - | - | 90 | [2] |

Visualization of the Reaction Pathway

The following diagram illustrates the core transformation of the Baeyer-Villiger oxidation in the synthesis of the Corey lactone.

Caption: Baeyer-Villiger oxidation of a bicyclic ketone to Corey lactone.

Conclusion

The Baeyer-Villiger oxidation is a cornerstone of the synthetic strategy towards Corey lactone and, by extension, a multitude of biologically active prostaglandins. Its high efficiency, predictability, and stereospecificity make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of the reaction mechanism and optimization of the experimental conditions are critical for the successful implementation of this transformation in a drug discovery and development setting. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of prostaglandin-based therapeutics.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Study on the Synthesis of PGs Key Intermediate—Corey Lactone | Semantic Scholar [semanticscholar.org]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. WO2010083722A1 - A process for one-pot synthesis of corey lactone - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Total Synthesis of Prostaglandins from (-)-Corey Lactone Diol

Introduction

Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects in animals.[1] They are involved in a multitude of processes, including inflammation, blood flow, and the induction of labor. The total synthesis of prostaglandins is a significant area of research in organic chemistry and drug development, driven by their therapeutic potential in treating conditions like glaucoma, peptic ulcers, and pulmonary hypertension.[2][3]

The bicyclic (-)-Corey lactone diol, (1S,5R,6R,7R)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, is a cornerstone chiral intermediate in the synthesis of a wide array of prostaglandins and their analogues.[2][4] Its rigid structure pre-establishes the required stereochemistry of the cyclopentane (B165970) core, making it a highly valuable starting material.[5][6] The classic Corey synthesis involves a versatile and logical approach where the two side chains of the prostaglandin (B15479496) molecule are installed sequentially onto this pre-formed core.[7] This document provides a detailed protocol for the total synthesis of Prostaglandin F2α (PGF2α), a representative member of the prostaglandin family, starting from this compound.

Overall Synthetic Strategy